molecular formula C21H34NO4P B13755965 N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate CAS No. 118202-66-7

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate

Katalognummer: B13755965
CAS-Nummer: 118202-66-7
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: FIJSYJABOMOSBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity

Vorbereitungsmethoden

The synthesis of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves several steps. One common method includes the alkylation of adamantane derivatives using radical intermediates . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can introduce different functional groups onto the adamantane core .

Wirkmechanismus

The mechanism of action of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Eigenschaften

CAS-Nummer

118202-66-7

Molekularformel

C21H34NO4P

Molekulargewicht

395.5 g/mol

IUPAC-Name

N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid

InChI

InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4)

InChI-Schlüssel

FIJSYJABOMOSBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.